molecular formula C19H17N3O4 B275702 MFCD00368406

MFCD00368406

Cat. No.: B275702
M. Wt: 351.4 g/mol
InChI Key: ATUXXANSRULJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD00368406 is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and dimethyl groups, and a benzoic acid moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00368406 typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required quality standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

MFCD00368406 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

MFCD00368406 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD00368406 involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: A precursor in the synthesis of the compound, known for its analgesic and anti-inflammatory properties.

    Benzoylisothiocyanate: Another precursor used in the synthesis, with applications in organic synthesis and medicinal chemistry.

Uniqueness

MFCD00368406 is unique due to its specific structural features, which confer distinct biological activities

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C19H17N3O4/c1-12-16(18(24)22(21(12)2)13-8-4-3-5-9-13)20-17(23)14-10-6-7-11-15(14)19(25)26/h3-11H,1-2H3,(H,20,23)(H,25,26)

InChI Key

ATUXXANSRULJIN-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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